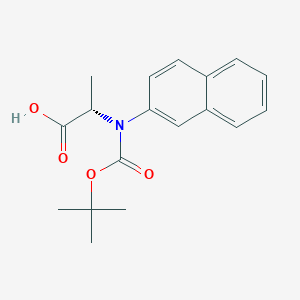

Boc-2-naphthylalanine

Description

Boc-2-naphthylalanine (CAS: 58438-04-3) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a 2-naphthyl side chain. Its IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid . Key properties include:

- Molecular Formula: C₁₈H₂₁NO₄

- Molecular Weight: 315.37 g/mol

- Purity: >98.0% (HPLC)

- Appearance: White to off-white crystalline powder .

This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the amino moiety, removable under acidic conditions (e.g., trifluoroacetic acid). The 2-naphthyl substituent enhances hydrophobicity and π-π stacking interactions, making it valuable in designing peptides with specific structural or functional properties .

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |

InChI |

InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21)/t12-/m0/s1 |

InChI Key |

DWNNJLXALCHZGE-LBPRGKRZSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Boc-1-Naphthylalanine vs. Boc-2-Naphthylalanine

The primary structural distinction lies in the position of the naphthyl group (1- vs. 2-substitution), which significantly alters physicochemical and biochemical behavior:

Substituted Phenylalanine Derivatives

This compound is compared to other Boc-protected phenylalanine analogues with varying aromatic substituents:

Key Differences :

- Hydrophobicity : this compound > Boc-4-Trifluoromethyl-phenylalanine > Boc-4-Nitro-phenylalanine.

- Synthetic Utility : Nitro and trifluoromethyl groups introduce unique reactivity (e.g., photo-crosslinking or fluorine NMR tags), whereas naphthyl groups optimize binding to aromatic residues in proteins .

Alanine Derivatives with Bulky Substituents

Compared to alanine derivatives with non-aromatic bulky groups:

Functional Implications :

- This compound : Ideal for disrupting α-helix or β-sheet conformations due to rigid steric bulk.

- Boc-D-2,4-Diaminobutyric Acid: Used to introduce positive charges in antimicrobial peptides .

Data Tables

Table 1: Physicochemical Comparison of Key Boc-Protected Amino Acids

| Compound | MW (g/mol) | Purity | Solubility (Common Solvents) |

|---|---|---|---|

| This compound | 315.37 | >98% | DMF, DCM, THF |

| Boc-1-Naphthylalanine | 315.37 | >95% | DMF, Acetonitrile |

| Boc-4-Nitro-L-phenylalanine | 296.27 | >97% | DMSO, Methanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.